![molecular formula C10H12N4O3S2 B2381369 8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione CAS No. 74186-39-3](/img/structure/B2381369.png)
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
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Overview
Description
The compound “8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has a CAS Number of 1291486-75-3 and a molecular weight of 284.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O4S/c15-10-12-11-9-8(2-1-3-14(9)10)19(16,17)13-4-6-18-7-5-13/h1-3H,4-7H2,(H,12,15) and the InChI key is SJBYOHWAUKJZEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.3 .Scientific Research Applications
- Specifically, compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated good in vitro antimalarial activity with IC50 values of 2.24 and 4.98 μM, respectively .
- Novel [1,2,4]triazolo[4,3-a]pyridines, including derivatives of our compound, have shown excellent antifungal activities against various pathogens. These include Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans .
- Researchers have employed microwave-mediated cascade reactions to synthesize [1,2,4]triazolo[1,5-a]pyridine derivatives. Our compound serves as a precursor in these metal-free synthetic approaches .
Antimalarial Activity
Antifungal Properties
Metal-Free Synthesis
Mechanism of Action
Target of Action
A related compound from the same class, [1,2,4]triazolo[4,3-a]pyridine sulfonamides, has been studied for its antimalarial activity and was found to target the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
It can be inferred from related studies that compounds of this class may inhibit their target enzymes, thereby disrupting essential biological processes . For instance, inhibition of falcipain-2 prevents the hydrolysis of haemoglobin, an essential process for the growth of the malaria parasite .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may affect the haemoglobin degradation pathway in plasmodium falciparum . By inhibiting falcipain-2, the compound could disrupt the parasite’s ability to obtain necessary nutrients from the host’s red blood cells .
Pharmacokinetics
The compound’s molecular weight (2843 g/mol) and its storage temperature (2~8°C) suggest that it may have suitable physicochemical properties for good bioavailability .
Result of Action
Based on the potential target and mode of action, it can be inferred that the compound may lead to the death of the malaria parasite by starving it of necessary nutrients .
Action Environment
The compound’s storage temperature (2~8°c) suggests that it may be stable under refrigerated conditions
properties
IUPAC Name |
8-morpholin-4-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S2/c15-19(16,13-4-6-17-7-5-13)8-2-1-3-14-9(8)11-12-10(14)18/h1-3H,4-7H2,(H,12,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUVYOXWCDPNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CN3C2=NNC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione |
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